tert-Butyl 5-(bromomethyl)-5-fluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate

Catalog No.
S12756803
CAS No.
M.F
C12H19BrFNO2
M. Wt
308.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 5-(bromomethyl)-5-fluoro-2-azabicyclo[4...

Product Name

tert-Butyl 5-(bromomethyl)-5-fluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate

IUPAC Name

tert-butyl 5-(bromomethyl)-5-fluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate

Molecular Formula

C12H19BrFNO2

Molecular Weight

308.19 g/mol

InChI

InChI=1S/C12H19BrFNO2/c1-11(2,3)17-10(16)15-5-4-12(14,7-13)8-6-9(8)15/h8-9H,4-7H2,1-3H3

InChI Key

PLCCODQQXHECFF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C2C1C2)(CBr)F

tert-Butyl 5-(bromomethyl)-5-fluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate is a bicyclic compound characterized by its unique structural features, including a tert-butyl group, a bromomethyl moiety, and a fluorine atom. The compound belongs to the class of azabicyclic compounds, which are known for their potential applications in medicinal chemistry and drug development. Its molecular formula is C12H16BrFNO2C_{12}H_{16}BrFNO_2, and it possesses a molecular weight of approximately 303.16 g/mol.

The compound's structure includes a bicyclic framework that contributes to its unique chemical properties and biological activity. The presence of both bromine and fluorine atoms enhances its reactivity and potential as an intermediate in organic synthesis.

The chemical reactivity of tert-butyl 5-(bromomethyl)-5-fluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate can be attributed to the functional groups present in its structure. Key reactions include:

  • Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Elimination Reactions: The presence of the fluorine atom may facilitate elimination reactions under certain conditions, leading to the formation of double bonds or new cyclic structures.
  • Esterification: The carboxylate group can react with alcohols to form esters, which are valuable in various synthetic applications.

Synthesis of tert-butyl 5-(bromomethyl)-5-fluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate can be achieved through several methods:

  • Bromination: Starting from tert-butyl 5-fluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate, bromination can be performed using bromine or N-bromosuccinimide (NBS) under appropriate conditions to introduce the bromomethyl group.
  • Fluorination: If not already present, fluorination can be accomplished using reagents such as Selectfluor or other fluorinating agents.
  • Carboxylation: The carboxylic acid moiety can be introduced via carbonylation methods or by reacting an appropriate precursor with carbon dioxide under pressure.

tert-Butyl 5-(bromomethyl)-5-fluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate has potential applications in:

  • Pharmaceutical Development: As an intermediate in the synthesis of biologically active compounds.
  • Chemical Research: In studies focused on the development of new materials or catalysts due to its unique structural properties.

Interaction studies involving tert-butyl 5-(bromomethyl)-5-fluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate may focus on its binding affinities with biological targets such as enzymes or receptors. Understanding these interactions is crucial for assessing its potential therapeutic effects and safety profiles.

Several compounds share structural similarities with tert-butyl 5-(bromomethyl)-5-fluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate:

Compound NameMolecular FormulaKey Features
2-Azabicyclo[4.1.0]heptan-5-oneC8H13NOC_8H_{13}NOLacks halogen substituents; simpler structure
tert-butyl 5-fluoro-2-azabicyclo[4.1.0]heptaneC11H16FNOC_{11}H_{16}FNOSimilar bicyclic structure; no bromine
7,7-Difluoro-2-azabicyclo[4.1.0]heptaneC12H17F2NOC_{12}H_{17}F_2NOContains two fluorine atoms; different reactivity

These compounds highlight the uniqueness of tert-butyl 5-(bromomethyl)-5-fluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate due to its specific halogen substitutions and complex bicyclic framework, which may impart distinct chemical behaviors and biological activities compared to its analogs.

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Exact Mass

307.05832 g/mol

Monoisotopic Mass

307.05832 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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